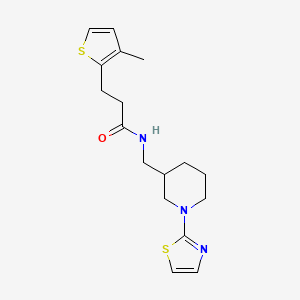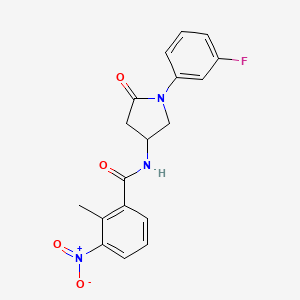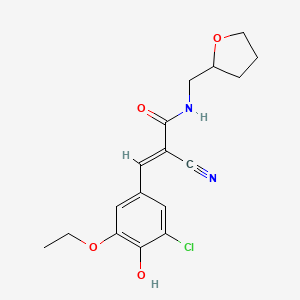
(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide" often involves multi-step chemical processes. For instance, the synthesis of related cyanoalk-enamides and oxamide complexes has been achieved through methods that may include condensation reactions, the use of lithium salts of ethyl cyanoacetate, and reactions with various reagents to introduce specific functional groups or to create complex structures (Johnson et al., 2006); (Cui et al., 2011).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds utilize techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling. These analyses reveal the arrangement of atoms within the molecule, the configuration of various substituents, and insights into the compound's stereochemistry (Papageorgiou et al., 1998); (Li et al., 2013).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds are influenced by their functional groups and molecular structure. Studies have shown that the presence of cyano, ethoxy, and oxolane groups can lead to interesting reactivity patterns, such as nucleophilic addition reactions, cyclization, and interactions with metal ions to form complexes (Bondock et al., 2014); (O'Callaghan et al., 1999).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties are often determined through experimental measurements and can provide valuable information for the compound's handling and application (Kubicki et al., 2000).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting the compound's behavior in chemical reactions. Investigations into the chemical properties of similar compounds have revealed detailed insights into their reactivity, stability, and potential for forming derivatives or complexes (Shipilovskikh et al., 2009).
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structural Analysis
Studies on anticonvulsant enaminones and propenamides reveal the significance of hydrogen bonding in determining the crystal structures and conformations of these compounds. For instance, research on a set of anticonvulsant enaminones demonstrated the role of intermolecular N–H⋯O=C hydrogen bonds in forming infinite chains of molecules, highlighting the importance of hydrogen bonding in the structural assembly of these compounds (Kubicki, Bassyouni, & Codding, 2000). Additionally, studies on derivatives of enaminones and propenamides, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, provide insights into the role of enamine tautomers and the impact of intramolecular hydrogen bonding on the conformation and stability of these molecules (Johnson et al., 2006).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide are areas of active research. For example, the synthesis of α-Halo-γ-hydroxyenamides using titanium tetrahalide mediated reactions demonstrates the versatility of enamide derivatives in chemical synthesis, providing pathways to various structurally complex and functionally diverse molecules (Yabuuchi et al., 2016). Similarly, the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes into heterocyclic derivatives showcases the potential of these compounds in constructing complex heterocyclic structures (Bacchi et al., 2005).
Propiedades
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-2-23-15-8-11(7-14(18)16(15)21)6-12(9-19)17(22)20-10-13-4-3-5-24-13/h6-8,13,21H,2-5,10H2,1H3,(H,20,22)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSPSGDCAYBJRT-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NCC2CCCO2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-[(oxolan-2-yl)methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)
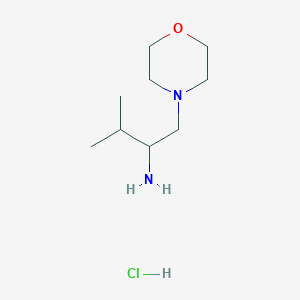
![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)


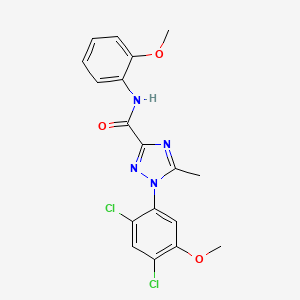

![2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485566.png)
